molecular formula C11H22N2O3 B8189873 Tert-butyl trans-4-amino-3-(hydroxymethyl)piperidine-1-carboxylate

Tert-butyl trans-4-amino-3-(hydroxymethyl)piperidine-1-carboxylate

Cat. No.: B8189873
M. Wt: 230.30 g/mol
InChI Key: JJYWLFQRQOTSKA-DTWKUNHWSA-N
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Description

Tert-butyl trans-4-amino-3-(hydroxymethyl)piperidine-1-carboxylate is a piperidine-derived compound featuring a tert-butoxycarbonyl (Boc) protecting group, a hydroxymethyl substituent at position 3, and an amino group at position 4 in a trans configuration. This scaffold is significant in medicinal chemistry and drug development due to its versatility as a building block for synthesizing bioactive molecules, particularly kinase inhibitors and antiviral agents . The Boc group enhances solubility and stability during synthetic processes, while the hydroxymethyl and amino groups provide reactive sites for further functionalization.

Key structural identifiers include:

  • Molecular formula: C11H22N2O3
  • Molecular weight: 230.30 g/mol (calculated from ).
  • Stereochemistry: Trans configuration between the amino and hydroxymethyl groups, critical for binding specificity in biological targets .

Properties

IUPAC Name

tert-butyl (3R,4R)-4-amino-3-(hydroxymethyl)piperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O3/c1-11(2,3)16-10(15)13-5-4-9(12)8(6-13)7-14/h8-9,14H,4-7,12H2,1-3H3/t8-,9+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJYWLFQRQOTSKA-DTWKUNHWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C(C1)CO)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CC[C@H]([C@@H](C1)CO)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Steps and Conditions

  • Condensation with Trimethyl Orthoformate :
    N-Benzyl-4-piperidone reacts with trimethyl orthoformate and ammonium chloride in methanol under reflux to form an intermediate imine.

    • Key conditions : 2 hours reflux, methanol solvent.

    • Yield : 81% after recrystallization.

  • Boc Protection and Hydrogenolysis :
    The intermediate is treated with tert-butyl carbamate in toluene, followed by hydrogenation using 5–10% Pd/C under 0.8–1.0 MPa H₂ pressure.

    • Key conditions : 60–80°C, 4–8 hours.

    • Yield : 88.7–90.7%.

Stereochemical Control

The trans configuration is achieved through steric hindrance during hydrogenolysis, where the bulky tert-butyloxycarbonyl (Boc) group directs hydrogen addition to the less hindered face.

Method 2: Stereoselective Synthesis Using Phosphonium Reagents

A patent (CN103664743A) details a method employing triphenylmethylphosphonium bromide to install the hydroxymethyl group with stereoselectivity.

Reaction Steps and Conditions

  • Wittig Reaction :
    Triphenylmethylphosphonium bromide reacts with (R)-1-(1-tert-butoxycarbonyl)-4-oxo-3-piperidinylhydrazine-1,2-dicarboxylate dibenzyl ester in chloroform or tetrahydrofuran (THF).

    • Key conditions : Room temperature, 4–20 hours.

    • Catalyst : Potassium hydroxide or sodium methoxide.

  • Purification :
    Column chromatography with petroleum ether:ethyl acetate (5:1) yields the trans-isomer.

    • Yield : 10.6–30%.

Challenges

Low yields stem from competing side reactions and poor stereoselectivity. Optimizing base choice (e.g., sodium hydride in THF at 0°C) improves ee values to >95%.

Comparative Analysis of Methods

Parameter Method 1 Method 2 Method 3
Yield 88.7–90.7%10.6–30%Not reported
Stereoselectivity High (trans)ModerateModerate
Scalability IndustrialLab-scaleLab-scale
Key Advantage High yieldStereocontrolSimplicity

Method 1 excels in yield and scalability, while Method 2 offers finer stereochemical tuning despite lower efficiency.

Challenges and Optimization Strategies

Stereochemical Purity

  • Hydrogenation pressure : Increasing H₂ pressure to 1.5 MPa enhances trans-selectivity by favoring the thermodynamically stable isomer.

  • Chiral catalysts : Palladium on chiral supports (e.g., cinchona alkaloids) improves ee values to >99% in pilot studies.

Yield Improvement

  • Solvent optimization : Replacing chloroform with THF in Method 2 increases yield to 45% by reducing side reactions.

  • Catalyst recycling : Reusing Pd/C via microfiltration cuts costs by 30% in Method 1 .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The hydroxymethyl group can undergo oxidation to form a carboxylic acid or an aldehyde, depending on the oxidizing agent used.

    Reduction: The compound can be reduced to form various derivatives, such as amines or alcohols, using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The Boc-protected amino group can participate in nucleophilic substitution reactions, where the Boc group is removed, and the amino group is substituted with other functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Acidic conditions (e.g., trifluoroacetic acid) to remove the Boc group, followed by nucleophilic reagents.

Major Products:

    Oxidation: Carboxylic acids or aldehydes.

    Reduction: Amines or alcohols.

    Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

Enzyme Inhibition

Tert-butyl trans-4-amino-3-(hydroxymethyl)piperidine-1-carboxylate has shown promise as an enzyme inhibitor, particularly against proteases and kinases. These enzymes play crucial roles in various signaling pathways and disease processes. Preliminary studies suggest the compound may inhibit enzymatic activity through hydrogen bonding and electrostatic interactions with enzyme active sites, which could lead to therapeutic effects against diseases such as cancer and inflammation.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. In vitro studies have demonstrated its effectiveness comparable to established antibiotics, suggesting its potential as a lead compound for developing new antimicrobial agents. Minimum inhibitory concentrations (MICs) have been reported that support its efficacy against common pathogens like Staphylococcus aureus and Escherichia coli .

Anticancer Potential

The anticancer properties of this compound are under investigation, with studies indicating that it may induce apoptosis in various cancer cell lines. Mechanistic studies have linked its activity to caspase activation pathways, resulting in reduced cell viability and tumor growth inhibition . This property positions the compound as a candidate for further development in cancer therapeutics.

Neuroprotective Effects

Emerging research suggests that this compound may offer neuroprotective benefits, potentially aiding in the treatment of neurodegenerative diseases. Studies have indicated that it can reduce oxidative stress in neuronal cells, which is a critical factor in the progression of conditions like Alzheimer's disease. Further investigations are necessary to elucidate the specific mechanisms involved.

Summary of Biological Activities

Activity TypeFindingsReference
Enzyme InhibitionInhibits proteases and kinases
AntimicrobialEffective against Gram-positive and Gram-negative bacteria
AnticancerInduces apoptosis in cancer cell lines
NeuroprotectiveReduces oxidative stress in neuronal cells

Case Study: Anticancer Activity

In one study, researchers treated various cancer cell lines with this compound, observing a significant reduction in cell viability. The IC50 values indicated potent inhibitory effects on cancer proliferation, linked to apoptosis induction via caspase pathways .

Case Study: Antimicrobial Efficacy

Another study focused on the antimicrobial properties of the compound against Staphylococcus aureus and Escherichia coli. The results showed MICs comparable to established antibiotics, supporting its potential as a new antimicrobial agent .

Mechanism of Action

The mechanism of action of Tert-butyl trans-4-amino-3-(hydroxymethyl)piperidine-1-carboxylate is primarily related to its ability to interact with biological targets, such as enzymes and receptors. The Boc-protected amino group can be deprotected under physiological conditions, allowing the free amino group to form hydrogen bonds and electrostatic interactions with the active sites of enzymes. This interaction can inhibit enzyme activity, leading to potential therapeutic effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is structurally and functionally analogous to several piperidine derivatives. Below is a detailed comparison based on substituents, synthetic routes, and applications:

Structural Analogues

Compound Name Key Substituents Molecular Formula Molecular Weight Key Applications/Findings Reference
Tert-butyl trans-4-amino-3-(hydroxymethyl)piperidine-1-carboxylate -NH2 (C4), -CH2OH (C3) C11H22N2O3 230.30 Intermediate for kinase inhibitors; trans configuration enhances target binding
Tert-butyl 4-(4-methylpentyl)piperidine-1-carboxylate (3b) -C6H13 (C4) C16H31NO2 277.43 High-yield synthesis (86%); lipophilic side chain improves membrane permeability
Tert-butyl 3,3-difluoro-4-(hydroxymethyl)piperidine-1-carboxylate -CF2 (C3), -CH2OH (C4) C11H19F2NO3 275.27 Fluorination enhances metabolic stability; used in CNS-targeting drug candidates
Tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate -CH2OH (C4) C11H21NO3 215.29 Precursor for aldehydes in flow chemistry; reduced steric hindrance facilitates reactions

Physicochemical Properties

  • Hydrogen Bonding: The hydroxymethyl and amino groups in the target compound increase polarity (logP ≈ 1.2), contrasting with 3b (logP ≈ 4.5) due to its lipophilic 4-methylpentyl chain .
  • Stability : Fluorinated derivatives (e.g., 3,3-difluoro-4-(hydroxymethyl) in ) exhibit enhanced enzymatic stability, whereas the target compound may require additional prodrug strategies for in vivo applications.

Research Findings and Data

NMR and HRMS Data

Compound <sup>1</sup>H-NMR (DMSO-<i>d</i>6) HRMS (ESI/QTOF) [M+H]<sup>+</sup> Reference
Target compound δ 3.65 (m, 1H, -CH2OH), δ 1.40 (s, 9H, Boc) 231.1702 (Calc), 231.1700 (Found)
3b δ 1.25 (m, 2H, -CH2), δ 1.42 (s, 9H, Boc) 278.2385 (Calc), 278.2380 (Found)
4{124,304,43} () δ 7.85 (s, 1H, pyridinyl), δ 4.50 (s, 2H, -CH2OH) 459.2714 (Calc), 459.2712 (Found)

Biological Activity

Tert-butyl trans-4-amino-3-(hydroxymethyl)piperidine-1-carboxylate is a piperidine derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological properties, and potential therapeutic applications, supported by data tables and case studies.

Chemical Structure and Properties

The compound is characterized by a six-membered piperidine ring with an amino group and a hydroxymethyl group, along with a tert-butyl ester. Its molecular formula is C11H22N2O3C_{11}H_{22}N_{2}O_{3} with a molecular weight of 230.30 g/mol.

Property Value
Molecular FormulaC11H22N2O3C_{11}H_{22}N_{2}O_{3}
Molecular Weight230.30 g/mol
CAS Number1903825-03-5
Purity97%

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including the protection of functional groups to enhance stability and reactivity. The tert-butoxycarbonyl (Boc) protecting group is commonly used for the amino group, facilitating further chemical transformations while maintaining high yields and purity in the final product.

Preliminary studies suggest that this compound may act as an enzyme inhibitor. It is particularly noted for its interactions with proteases and kinases, which play crucial roles in various signaling pathways and disease processes. The compound's ability to form hydrogen bonds and electrostatic interactions with enzyme active sites could inhibit enzymatic activity, leading to potential therapeutic effects against diseases such as cancer and neurodegenerative disorders .

Case Studies

  • Inhibition of Enzymatic Activity : Research indicated that derivatives similar to this compound demonstrated moderate inhibition against key enzymes involved in cellular signaling pathways. For instance, studies on related compounds showed IC50 values ranging from 15.4 nM to 75.3 µM against various targets .
  • Antiproliferative Effects : In vitro assays have shown that compounds structurally related to this piperidine derivative exhibit significant antiproliferative activity on human cancer cell lines, including breast and ovarian cancers. The observed IC50 values suggest a promising avenue for further development as anticancer agents .

Research Findings

Recent investigations into the biological activity of this compound have yielded promising results:

Study Findings
Enzyme Inhibition StudyModerate inhibition of proteases; IC50 values ranging from 15.4 nM to 75.3 µM .
Antiproliferative ActivitySignificant growth inhibition in cancer cell lines with varying IC50 values .
Neuroprotective EffectsPotential reduction in TNF-alpha levels in astrocytes exposed to Aβ aggregates .

Q & A

Q. Table 1: Comparison of Synthesis Methods

StepReagents/ConditionsYield (%)Purity (%)Reference
Piperidine Protectiontert-Butyl carbamate, DCC, DMAP8590
HydroxymethylationParaformaldehyde, K2CO3, THF7888
Final DeprotectionHCl (4M in dioxane), RT, 2h9295

Basic: What safety protocols are recommended for handling this compound in laboratory settings?

Methodological Answer:
Safety measures are critical due to limited toxicity data (acute/chronic effects unknown ):

  • PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and reactions .
  • First Aid :
    • Skin Contact : Wash with soap/water for 15 minutes; seek medical attention if irritation persists .
    • Inhalation : Move to fresh air; administer oxygen if respiratory distress occurs .
  • Spill Management : Absorb with inert material (e.g., vermiculite), dispose as hazardous waste .

Advanced: How can crystallographic data resolve structural ambiguities in derivatives of this compound?

Methodological Answer:
X-ray crystallography using SHELX suite (e.g., SHELXL for refinement) clarifies stereochemistry and bond angles:

  • Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) for high-resolution datasets .
  • Refinement : Apply anisotropic displacement parameters; validate via R-factor (<5%) and residual electron density maps .
  • Software : WinGX/ORTEP for visualization of anisotropic ellipsoids and hydrogen-bonding networks .

Q. Example Findings :

  • Trans-configuration confirmed via C–N–C–O dihedral angles (120–135°) in related piperidine-carboxylates .

Advanced: How should researchers address contradictions in reported toxicity data for similar piperidine derivatives?

Methodological Answer:
Contradictions arise from incomplete ecotoxicological profiles (e.g., persistence, bioaccumulation ). Mitigation strategies:

  • In Silico Modeling : Use QSAR tools (e.g., EPI Suite) to predict LC50 and log Kow values .
  • Empirical Testing : Conduct acute toxicity assays (Daphnia magna, OECD 202) and compare with structurally analogous compounds .
  • Precautionary Principle : Assume high toxicity; adhere to ALARA (As Low As Reasonably Achievable) exposure limits .

Advanced: What computational methods are effective for predicting the reactivity of the hydroxymethyl group in this compound?

Methodological Answer:

  • DFT Calculations : Gaussian 16 with B3LYP/6-31G(d) basis set predicts nucleophilic attack sites (e.g., hydroxymethyl O–H bond dissociation energy: ~90 kcal/mol) .
  • Molecular Dynamics : Simulate solvation effects in water/DMSO to assess hydrogen-bonding propensity .
  • InChI Key Analysis : SLNNQRYXMIVPLO-UHFFFAOYSA-N (PubChem) provides stereochemical descriptors for reactivity comparisons .

Advanced: How can spectroscopic techniques distinguish between cis/trans isomers of this compound?

Methodological Answer:

  • NMR :
    • ¹H NMR : Trans-isomers show distinct coupling patterns (J = 10–12 Hz for axial-equatorial protons) .
    • ¹³C NMR : Tert-butyl carbonyl carbon resonates at 155–160 ppm; cis isomers exhibit upfield shifts due to steric hindrance .
  • IR Spectroscopy : Hydroxymethyl O–H stretch (3350–3400 cm⁻¹) broadens in trans-isomers due to intermolecular H-bonding .

Q. Table 2: Key Spectroscopic Data

TechniqueParameterCis-IsomerTrans-Isomer
¹H NMRCoupling (J, Hz)6–810–12
¹³C NMRCarbonyl Shift (ppm)152–155155–160
IRO–H Stretch (cm⁻¹)Sharp (3400)Broad (3350)

Advanced: What strategies enhance the compound’s stability in aqueous solutions for biological assays?

Methodological Answer:

  • Buffering : Use phosphate buffer (pH 7.4) with 0.1% BSA to prevent hydrolysis of the tert-butyl ester .
  • Lyophilization : Freeze-dry the compound and reconstitute in DMSO (stock solution) to minimize degradation .
  • Stability Monitoring : Track via HPLC-UV (λ = 254 nm); degradation products include piperidine and CO2 .

Basic: Which purification techniques are most effective for isolating this compound from reaction mixtures?

Methodological Answer:

  • Column Chromatography : Use silica gel (230–400 mesh) with gradient elution (hexane → ethyl acetate) to separate polar byproducts .
  • Recrystallization : Ethanol/water (8:2) yields crystals with >98% purity; monitor via melting point (mp 109–111°C ).
  • TLC Validation : Spot retention factor (Rf = 0.3–0.4 in ethyl acetate/hexane 1:1) confirms homogeneity .

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